molecular formula C10H11ClN2O2 B2688696 (6-Chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone CAS No. 1482132-02-4

(6-Chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone

Cat. No. B2688696
CAS RN: 1482132-02-4
M. Wt: 226.66
InChI Key: RCJBFUCUOIIDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has been extensively studied in scientific research for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have demonstrated the synthesis of novel compounds incorporating the (6-Chloropyridin-3-yl) moiety, showing significant antimicrobial activity. For instance, Patel et al. (2011) synthesized new pyridine derivatives with promising variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

The quest for anticancer agents has led to the development of compounds featuring the (6-Chloropyridin-3-yl) structure. Katariya, Vennapu, & Shah (2021) synthesized heterocyclic compounds with notable anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), highlighting the compound's potential in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Structural and Molecular Analysis

Research into the structural aspects of (6-Chloropyridin-3-yl) derivatives provides insights into their potential applications. Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, offering a foundation for understanding its reactivity and interaction with biological targets (Lakshminarayana et al., 2009).

Role in Drug Development

The compound and its derivatives are explored for their role in drug development, focusing on mechanisms of action and optimization of therapeutic profiles. Ding & Silverman (1993) discussed the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, contributing to the understanding of the compound's pharmacological properties (Ding & Silverman, 1993).

Novel Synthetic Approaches

Innovative synthetic methods for compounds featuring the (6-Chloropyridin-3-yl) group are crucial for expanding their applications. Darbre et al. (2002) reported the synthesis of zinc complexes with multidentate nitrogen ligands, which could serve as new catalysts for aldol reactions, indicating the versatility of these compounds in synthetic organic chemistry (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-10(15)5-13(6-10)9(14)7-2-3-8(11)12-4-7/h2-4,15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJBFUCUOIIDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CN=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.